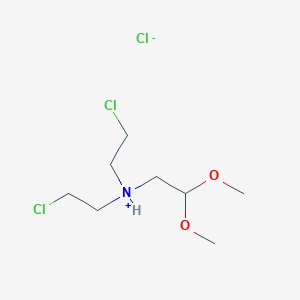
2-Fluorovitamin D3
Übersicht
Beschreibung
2-Fluorovitamin D3 is a variant of Vitamin D3, which is a fat-soluble vitamin that can be produced by the body with exposure to sunlight . The introduction of highly electronegative fluorine atom(s) into vitamin D3 skeletons alters their physical and chemical properties .
Synthesis Analysis
The synthesis of this compound involves a stereo-selective fluorination methodology at C24 and C22 positions of the vitamin D3 side-chain using N-fluorobenzenesulfonimide (NFSI) and CD-ring imides with an Evans chiral auxiliary . A study also mentions the stereocontrolled total synthesis via intramolecular and intermolecular Diels-Alder cycloadditions .Molecular Structure Analysis
The molecular structure of this compound is similar to that of Vitamin D3, with the addition of a fluorine atom. The exact structure can be determined using high-performance liquid chromatography with UV detection .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are altered due to the introduction of fluorine atoms into the Vitamin D3 skeleton . More specific properties can be determined using high-performance liquid chromatography .Wissenschaftliche Forschungsanwendungen
Biological Potency and Duration of Action : A study comparing 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3 with the native hormone 1,25-dihydroxyvitamin D3 found that the fluoro analog was more active in healing rickets and elevating serum inorganic phosphorus levels in rachitic rats. It was also more effective in increasing intestinal calcium transport and bone calcium mobilization. Importantly, its action was longer-lasting than that of 1,25-dihydroxyvitamin D3 (Tanaka, DeLuca, Kobayashi, & Ikekawa, 1984).
Comparison of Fluorinated Analogs : In a study comparing 1 alpha-hydroxy-25-fluorovitamin D3 with 1,25-dihydroxyvitamin D3, the fluorinated analog showed less potency in vivo in stimulating intestinal calcium transport and bone calcium mobilization. This suggests that hydroxylation of 1 alpha-hydroxylated vitamin D compounds in vivo is not a requirement for appreciable vitamin D activity (Napoli, Fivizzani, Schnoes, & DeLuca, 1978).
Biological Activity of 22-Fluorovitamin D3 : A study on 2this compound found that this compound significantly increased intestinal calcium transport only at very high doses, without mobilizing bone and soft tissue calcium. This indicates that fluorine at the C-22 position results in a vitamin D sterol with decreased biological activity compared to vitamin D3 (Gill, Londowski, Corradino, & Kumar, 1986).
Anabolic Agent for Osteoporosis Treatment : 2-Methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD), an analog of 1α,25-dihydroxyvitamin D3, was found to significantly increase bone mass in aged ovariectomized female rats, indicating potential for treating bone diseases characterized by bone loss, including osteoporosis (Plum et al., 2006).
1α-Fluorovitamin D3 Synthesis and Activity : The synthesis of 1α-Fluorovitamin D3 and its comparison with 1α,25-dihydroxyvitamin D3 revealed insights into the stereochemical aspects and biological activities of these compounds (Ohshima, Takatsuto, Ikekawa, & DeLuca, 1984).
Synthesis and Activity of 2 alpha-Fluorovitamin D3 : This study demonstrated the synthesis of 2 alpha-fluorovitamin D3 and its effectiveness in producing intestinal calcium transport and bone calcium mobilization responses in vitamin D-deficient rats, comparable to vitamin D3 (Kobayashi et al., 1986).
3β-Fluorovitamin D3 Biological Activity : This research compared 3β-fluorovitamin D3 with 3-deoxyvitamin D3, showing that the fluoro-analog had greater biological activity in stimulating intestinal calcium transport and bone calcium mobilization in rats (Revelle, Londowski, Kost, Corradino, & Kumar, 1985).
Wirkmechanismus
Zukünftige Richtungen
The discovery of a large variety of functions of vitamin D3 and its metabolites has led to the design and synthesis of a vast amount of vitamin D3 analogues, including 2-Fluorovitamin D3, in order to increase potency and reduce toxicity . Future research may focus on the potential benefits and applications of these analogues .
Eigenschaften
IUPAC Name |
(1S,2S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-fluoro-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43FO/c1-18(2)8-6-9-19(3)23-13-14-24-21(10-7-15-27(23,24)5)11-12-22-17-26(29)25(28)16-20(22)4/h11-12,18-19,23-26,29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKJGWLWZNQAQB-HUEPGBSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(CC3=C)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H]([C@H](CC3=C)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103638-37-5 | |
| Record name | 2-Fluorovitamin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



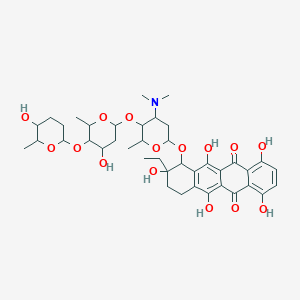
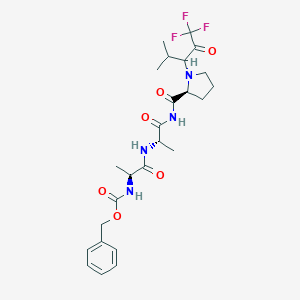
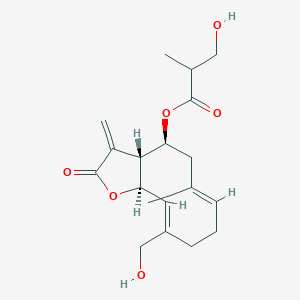
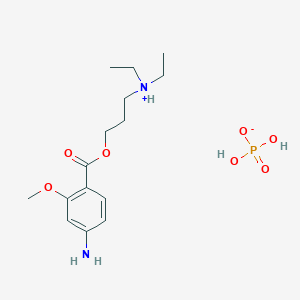

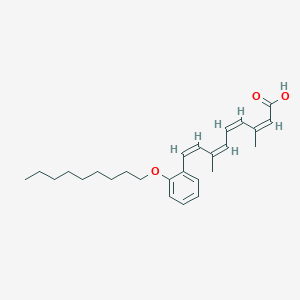

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)

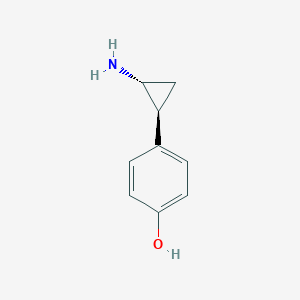

![[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B217123.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
